Dimethyl-amino-acetylgluconic acid
Overview
Description
Dimethyl-amino-acetylgluconic acid (DMAG) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAG is a derivative of gluconic acid and is synthesized by the reaction of gluconic acid with dimethylamine.
Scientific Research Applications
1. Impact on Electrospray Ionization Efficiency
- Dimethyl-amino-acetylgluconic acid derivatives, like dimethylated peptides, have been shown to enhance ionization efficiency in electrospray ionization (ESI). This is due to increased hydrophobicity and the maintenance of a positive charge under common liquid chromatography (LC) conditions. This enhanced efficiency leads to improved protein identification sensitivity in mass spectrometry, as compared to acetylated peptides (Cho et al., 2016).
2. Reactivity in Allergenic Compounds
- Studies on compounds like 2,5-Dimethyl- p-benzoquinonediimine, which is structurally similar to dimethyl-amino-acetylgluconic acid, have revealed insights into the reactivity of allergenic p-amino aromatic compounds. This reactivity plays a role in allergic contact dermatitis, with findings indicating complex oxido-reduction processes involved in forming reactive intermediates for N-formylation (Eilstein et al., 2007).
3. Quantitative Proteomics Applications
- The use of stable isotope dimethyl labeling in proteomics research is notable. It allows for accurate quantification of protein expression in biological systems, proving to be a cost-effective and reliable method. This technique is applicable to a wide range of samples and aids in high-throughput proteomics experiments (Boersema et al., 2009).
4. In Heterocyclic Compound Synthesis
- Dimethyl derivatives, similar to dimethyl-amino-acetylgluconic acid, are used in the synthesis of heterocyclic compounds. These compounds act as intermediates in the formation and modification of heterocyclic structures, a critical area in chemical research (Abu-Shanab et al., 2009).
5. Role in Nonribosomal Peptide Biosynthesis
- Research on the dimethylation of amino acids, a process akin to the transformation of dimethyl-amino-acetylgluconic acid, reveals intricate steps in nonribosomal peptide biosynthesis. This insight is crucial for understanding the synthesis pathways of complex biological molecules (Mori et al., 2017).
properties
IUPAC Name |
(2R,3S,4R,5R)-6-[2,2-bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N2O8/c1-10(2)21(11(3)4)18(22(12(5)6)13(7)8)20(29)30-9-14(23)15(24)16(25)17(26)19(27)28/h10-18,23-26H,9H2,1-8H3,(H,27,28)/t14-,15-,16+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSTWRHIGKXTLG-WCXIOVBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(C(=O)OCC(C(C(C(C(=O)O)O)O)O)O)N(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)C(C(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)N(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019816 | |
Record name | 6-(bis(bis(Isopropyl)amino)acetate)-D-gluconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-amino-acetylgluconic acid | |
CAS RN |
13149-69-4 | |
Record name | D-Gluconic acid, 6-[2,2-bis[bis(1-methylethyl)amino]acetate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13149-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Bis(bis(isopropyl)amino)acetate)-D-gluconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013149694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(bis(bis(Isopropyl)amino)acetate)-D-gluconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[bis[bis(isopropyl)amino]acetate]-D-gluconic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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